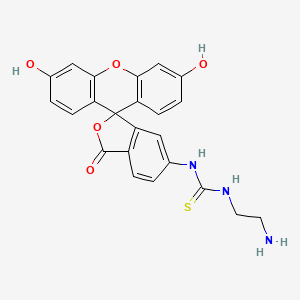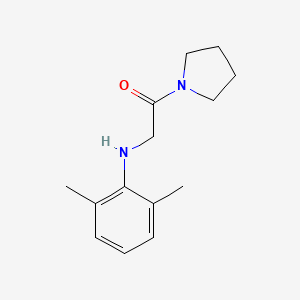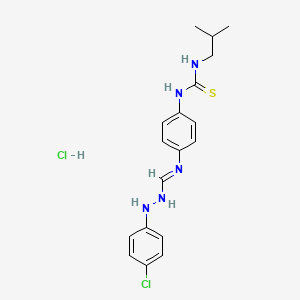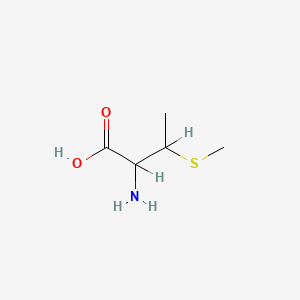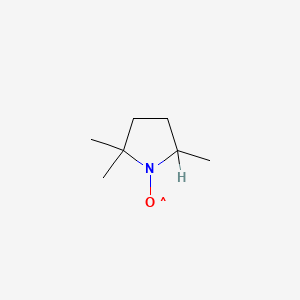
Dmpo-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dmpo-methyl is a stable free radical compound known for its applications in various fields of scientific research. It is a member of the nitroxide family, characterized by the presence of a nitrogen-oxygen radical. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stability and unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dmpo-methyl typically involves the oxidation of 2,2,5-trimethyl-1-pyrrolidine. One common method includes the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Dmpo-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different nitroxide derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The nitroxide radical can participate in substitution reactions with other radicals or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, ascorbic acid.
Substitution: Various organic radicals and nucleophiles.
Major Products Formed
The major products formed from these reactions include different nitroxide derivatives, hydroxylamines, and substituted pyrrolidinyloxy compounds .
Applications De Recherche Scientifique
Dmpo-methyl has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, including the detection of free radicals and oxidative stress.
Medicine: Investigated for its potential use in imaging techniques and as a therapeutic agent.
Industry: Utilized in the development of stable free radical polymers and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of Dmpo-methyl involves its ability to stabilize free radicals. The nitroxide radical interacts with other radicals, effectively “trapping” them and preventing further radical-mediated reactions. This property makes it useful in studying and mitigating oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy
- 3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Uniqueness
Dmpo-methyl is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its trimethyl substitution pattern contributes to its distinct electronic properties and makes it particularly useful in EPR spectroscopy .
Propriétés
Numéro CAS |
40936-05-8 |
|---|---|
Formule moléculaire |
C7H14NO |
Poids moléculaire |
128.19 g/mol |
InChI |
InChI=1S/C7H14NO/c1-6-4-5-7(2,3)8(6)9/h6H,4-5H2,1-3H3 |
Clé InChI |
IPABVZAOECSKSH-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1[O])(C)C |
SMILES canonique |
CC1CCC(N1[O])(C)C |
Synonymes |
2,2,5-trimethyl-1-pyrrolidinyloxy DMPO-methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


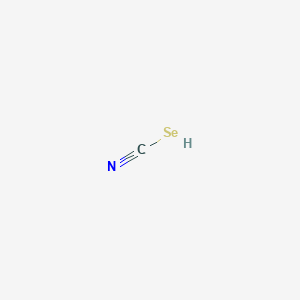
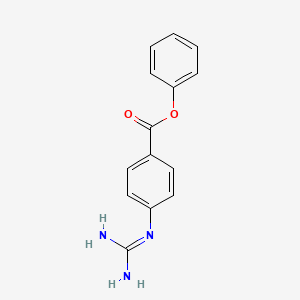
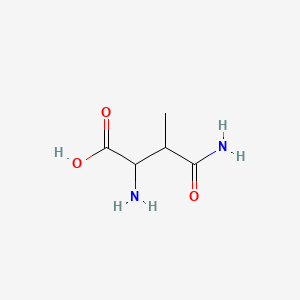
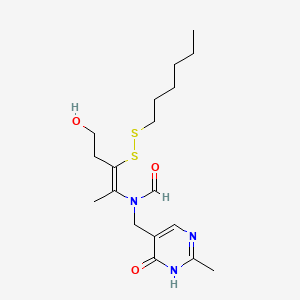
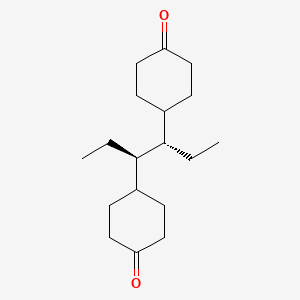
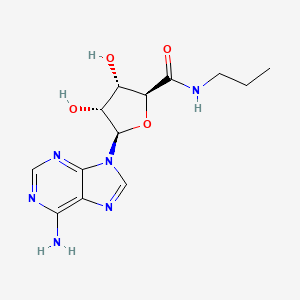
![(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone](/img/structure/B1229639.png)
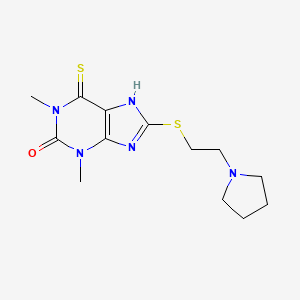
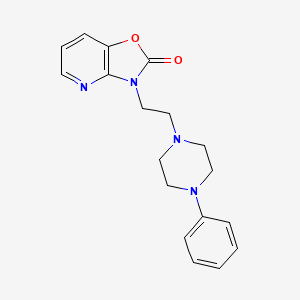
![(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1229642.png)
